(2E)-2-cyano-3-(2,5-dimethoxyphenyl)-N-phenylacrylamide
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Overview
Description
(2E)-2-cyano-3-(2,5-dimethoxyphenyl)-N-phenylacrylamide is an organic compound characterized by its unique structure, which includes a cyano group, a dimethoxyphenyl group, and a phenylacrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-3-(2,5-dimethoxyphenyl)-N-phenylacrylamide typically involves the reaction of 2,5-dimethoxybenzaldehyde with malononitrile to form the corresponding 2-cyano-3-(2,5-dimethoxyphenyl)acrylonitrile. This intermediate is then reacted with aniline under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate and solvents like ethanol or dimethylformamide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-cyano-3-(2,5-dimethoxyphenyl)-N-phenylacrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
(2E)-2-cyano-3-(2,5-dimethoxyphenyl)-N-phenylacrylamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-2-cyano-3-(2,5-dimethoxyphenyl)-N-phenylacrylamide involves its interaction with specific molecular targets. The cyano group and aromatic rings allow it to bind to enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-cyano-3-(3,4-dimethoxyphenyl)-N-phenylacrylamide
- (2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-phenylacrylamide
- (2E)-2-cyano-3-(2,5-dimethoxyphenyl)-N-methylacrylamide
Uniqueness
(2E)-2-cyano-3-(2,5-dimethoxyphenyl)-N-phenylacrylamide is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can influence its reactivity and interaction with biological targets. This structural uniqueness can result in different biological activities and chemical properties compared to similar compounds.
Properties
IUPAC Name |
(E)-2-cyano-3-(2,5-dimethoxyphenyl)-N-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-22-16-8-9-17(23-2)13(11-16)10-14(12-19)18(21)20-15-6-4-3-5-7-15/h3-11H,1-2H3,(H,20,21)/b14-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRSVUMMFQHGBLM-GXDHUFHOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C(C#N)C(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C(\C#N)/C(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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